N-allyl-4-(1-piperidinylmethyl)benzamide
Description
N-allyl-4-(1-piperidinylmethyl)benzamide is a benzamide derivative characterized by an allyl group attached to the amide nitrogen and a piperidinylmethyl substituent at the para position of the benzamide ring (Figure 1). This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-10-17-16(19)15-8-6-14(7-9-15)13-18-11-4-3-5-12-18/h2,6-9H,1,3-5,10-13H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVMBQBSEIFCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperidine Substituents
Piperidine-containing benzamides are a well-studied class due to their pharmacological relevance. Key comparisons include:
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide This compound shares the piperidinylmethyl-benzamide core but replaces the allyl group with a cyclopentyl-piperidine moiety. The methyl group on the benzamide ring (3-position vs.
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzamide The furan substitution introduces aromatic heterocyclic character, which may improve π-π stacking interactions in biological systems.
N-(1-benzylpiperidin-4-yl)benzamide
Lacking the allyl and methylene spacer, this simpler analog primarily exhibits analgesic effects. The absence of the allyl group limits its utility in click chemistry or covalent binding strategies .
Table 1: Structural and Functional Comparisons of Piperidine-Containing Benzamides
Impact of Allyl vs. Other N-Substituents
The allyl group distinguishes the target compound from other N-substituted benzamides:
N-Methoxy-N-methyl amides
These derivatives, such as N-methoxy-N-methyl-4-(piperidinylmethyl)benzamide, exhibit higher metabolic stability but lack the reactive site for post-synthetic modifications afforded by the allyl group .- However, the allyl group in the target compound offers versatility in prodrug design or polymer conjugation .
Unique Features of this compound
The compound’s uniqueness arises from:
Dual Functional Groups : The allyl group enables covalent or photoaffinity labeling, while the piperidinylmethyl group enhances target engagement through hydrophobic and hydrogen-bonding interactions.
Synthetic Flexibility : The allyl substituent allows for further derivatization via thiol-ene or oxidation reactions, a feature absent in N-alkyl or N-aryl analogs .
Potential Pharmacokinetic Profile: Compared to furan- or benzyl-substituted analogs, the allyl group may improve blood-brain barrier penetration due to moderate lipophilicity (predicted LogP ≈ 2.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
